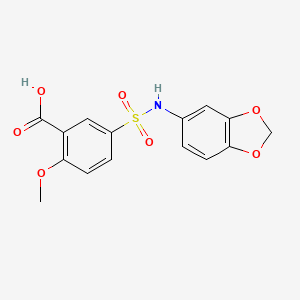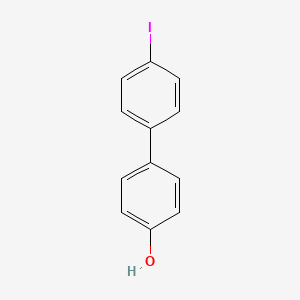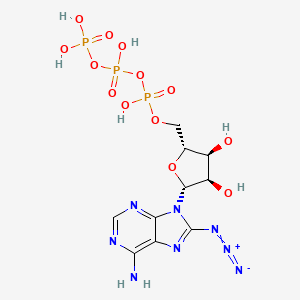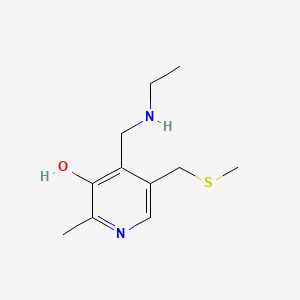![molecular formula C19H17BrClN3O2S B1226144 4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline is a member of pyridines and a member of piperazines.
Aplicaciones Científicas De Investigación
Antibacterial Properties
4-Aminoquinoline derivatives, similar in structure to the compound , have shown promise as antibacterial agents. One study discusses the broad antibacterial activity of a related compound, highlighting its potential in treating systemic infections (Goueffon et al., 1981).
Anticancer Activity
The hybrid pharmacophore approach using 4-aminoquinoline derivatives has been effective in enhancing anticancer activities. A study demonstrated the potency of these compounds against various breast tumor cell lines, suggesting their potential as safe anticancer agents (Solomon, Pundir, & Lee, 2019).
Synthesis Methods
The synthesis of 4-substitutedsulfonyl piperazin-1-yl-methyl-3-aryl-quinazolin-4(3 H)-one, which shares a similar structural framework, provides insight into the chemical processes and applications of similar compounds in various fields (Acharyulu et al., 2010).
Novel Sympatholytic Mechanism
A family of 7-(trifluoromethyl)-4-aminoquinolines, closely related in structure, has been described for their hypotensive properties and novel sympatholytic mechanism, indicating potential applications in cardiovascular treatments (Mccall et al., 1986).
Neurological Applications
A structurally related compound, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, was identified as a potent 5-HT6 receptor antagonist, indicating its potential in treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Potential Antipsychotic Properties
Compounds with a quinoline-sulfonamide structure have been evaluated for their potential as CNS multi-receptor agents, showing promising antipsychotic, antidepressant, and anxiolytic properties in preclinical models (Zajdel et al., 2012).
Antiviral Activity
A study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, similar in structure, revealed significant antiviral activity against avian paramyxovirus, suggesting potential applications in antiviral therapies (Selvakumar et al., 2018).
Propiedades
Nombre del producto |
4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline |
|---|---|
Fórmula molecular |
C19H17BrClN3O2S |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
4-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-7-chloroquinoline |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-14-2-1-3-16(12-14)27(25,26)24-10-8-23(9-11-24)19-6-7-22-18-13-15(21)4-5-17(18)19/h1-7,12-13H,8-11H2 |
Clave InChI |
PLXIPEBXLVKFAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC(=CC=C4)Br |
SMILES canónico |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1226063.png)
![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![(E)-N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-3-thiophen-2-yl-acrylamide](/img/structure/B1226065.png)
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)


![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)

![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)